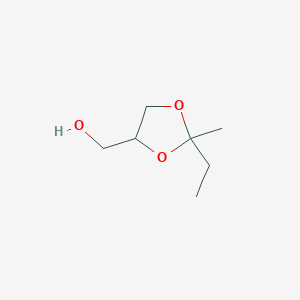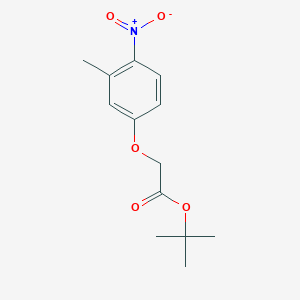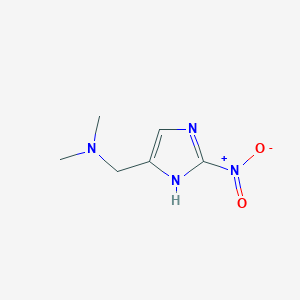
2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid
Descripción general
Descripción
2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid is an organic compound belonging to the naphthalene family It is characterized by the presence of a methoxy group at the 6th position and a glycolic acid moiety at the 2nd position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid typically involves the introduction of the methoxy group and the glycolic acid moiety onto the naphthalene ring. One common method involves the methylation of 2-naphthol to introduce the methoxy group, followed by a glycolic acid substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The glycolic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-hydroxy-2-naphthylglycolic acid.
Reduction: Formation of 6-methoxy-2-naphthylmethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as enoyl-acyl carrier protein reductase, which is crucial for fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .
Comparación Con Compuestos Similares
6-Methoxy-2-naphthylacetic acid: A metabolite of Nabumetone with potential analgesic and anti-inflammatory effects.
6-Methoxy-2-naphthoic acid: Used in the synthesis of various organic compounds and materials.
Comparison: 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid is unique due to its glycolic acid moiety, which imparts distinct chemical and biological properties. Unlike 6-Methoxy-2-naphthylacetic acid, which is primarily studied for its pharmacological effects, this compound is explored for a broader range of applications, including material science and industrial uses .
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-11-5-4-8-6-10(12(14)13(15)16)3-2-9(8)7-11/h2-7,12,14H,1H3,(H,15,16) |
Clave InChI |
ILTWCDBBZJLOLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
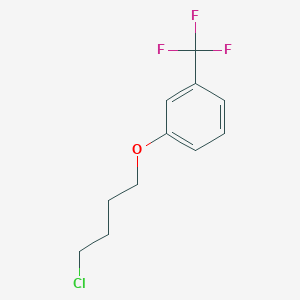
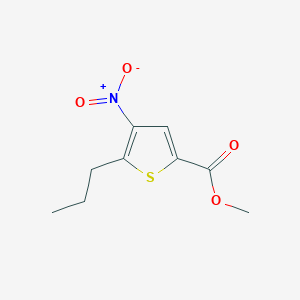
![[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B8562049.png)



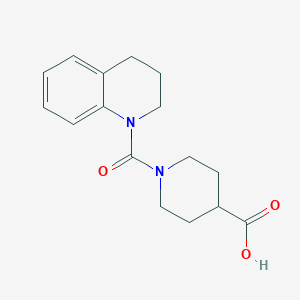
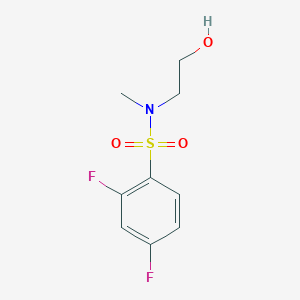
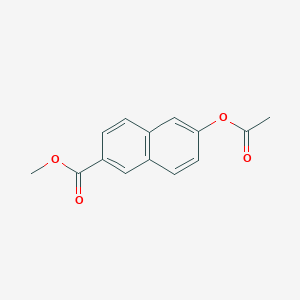
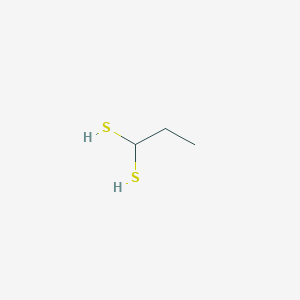
![2-[(4-Nitrophenoxy)methyl]-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B8562086.png)
